Technical Guide: Lacidipine Monomethyl Ester (Impurity A)
Technical Guide: Lacidipine Monomethyl Ester (Impurity A)
Characterization, Formation Mechanisms, and Analytical Profiling
Executive Summary
Lacidipine Monomethyl Ester (CAS: 103890-81-9 ) is a critical process-related impurity and degradation product of Lacidipine, a lipophilic dihydropyridine calcium channel blocker.[1][2] Often designated as Impurity A in pharmacopoeial contexts (BP/EP), its presence typically signals transesterification events during synthesis or analytical sample preparation involving methanol.
This guide provides a deep-dive technical analysis for pharmaceutical scientists, focusing on the structural identity, formation kinetics, and validated protocols for the detection and control of this specific impurity.
Chemical Identity and Physicochemical Properties[2][3][4][5][6][7]
Lacidipine is a diester (diethyl ester).[3][4] The "Monomethyl Ester" designation is a colloquial nomenclature for the Ethyl Methyl mixed ester, where one of the ethyl groups on the 3,5-dicarboxylate moiety is replaced by a methyl group.
1.1 Core Identity Matrix
| Property | Specification |
| Common Name | Lacidipine Monomethyl Ester (Impurity A) |
| CAS Number | 103890-81-9 |
| Chemical Name | Ethyl methyl (E)-4-{2-[2-(tert-butoxycarbonyl)vinyl]phenyl}-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate |
| Molecular Formula | C₂₅H₃₁NO₆ |
| Molecular Weight | 441.52 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |
| Purity Standard | Typically ≥95% (HPLC) for reference standards |
1.2 Structural Significance
Unlike oxidative degradants (such as the pyridine analog, Impurity B), Lacidipine Monomethyl Ester retains the 1,4-dihydropyridine ring structure. This retention preserves the chromophore's UV absorption characteristics (λmax ~240 nm and ~360 nm), making it spectrally similar to the parent drug but chromatographically distinct due to altered polarity.
Formation Mechanism: The Transesterification Pathway
The formation of Lacidipine Monomethyl Ester is a classic example of solvent-mediated transesterification. This phenomenon is particularly risky during the analytical preparation of Lacidipine samples if methanol is used as a diluent without pH control.
Mechanism:
-
Nucleophilic Attack: Methanol acts as a nucleophile, attacking the carbonyl carbon of one of the ethyl ester groups at the 3 or 5 position of the dihydropyridine ring.
-
Catalysis: This reaction is catalyzed by trace acids or bases, or even by light exposure which can induce micro-environmental changes promoting ester exchange.
-
Result: The ethoxy group is displaced by a methoxy group, yielding the ethyl-methyl diester (Impurity A).
Visualization: Transesterification Pathway
The following diagram illustrates the structural transformation from the parent API to the Monomethyl Ester impurity.
Figure 1: The conversion of Lacidipine to its Monomethyl Ester via nucleophilic substitution in methanolic environments.
Analytical Profiling and Detection Protocols
To distinguish Lacidipine Monomethyl Ester from the parent API and other impurities (like the cis-isomer or oxidative degradants), a high-resolution HPLC method is required. The monomethyl ester is slightly more polar than the parent diethyl ester, resulting in a shorter retention time on Reverse Phase (RP) columns.
3.1 Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate Impurity A (Monomethyl Ester) from Lacidipine with a resolution factor (
Reagents:
-
Mobile Phase A: Ammonium Acetate Buffer (pH 4.5 to 5.0)
-
Mobile Phase B: Acetonitrile (ACN)
-
Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)
Method Parameters:
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV @ 240 nm (primary) and 360 nm (secondary) |
| Column Temp | 30°C |
| Run Time | 45 minutes |
Gradient Program:
-
0-5 min: Isocratic 60% B (Equilibration)
-
5-25 min: Linear gradient to 90% B
-
25-35 min: Isocratic 90% B (Elution of highly lipophilic dimers)
-
35-40 min: Return to 60% B
Expected Retention Behavior:
-
Lacidipine Monomethyl Ester (Impurity A): Elutes before the parent peak (Relative Retention Time ~0.85 - 0.90).
-
Lacidipine (Parent): Reference peak (RRT = 1.00).
-
Impurity B (Dehydro): Elutes after the parent due to planar aromaticity increasing interaction with C18.
3.2 Protocol: Prevention of Artifact Formation
Since the impurity can be generated during analysis, the choice of diluent is critical.
-
Avoid Pure Methanol: Do not use 100% methanol for standard/sample preparation if the solution will stand for >1 hour.
-
Recommended Diluent: Acetonitrile:Water (80:20 v/v) or pure Acetonitrile.
-
Verification: If a peak at RRT ~0.90 increases over time in the autosampler, confirm it is the Monomethyl Ester by switching the diluent to Acetonitrile.
Regulatory and Safety Context
Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified if they exceed the qualification threshold (typically 0.10% or 1.0 mg per day intake, whichever is lower) [1].
-
Toxicity: While specific toxicity data for the monomethyl ester is limited compared to the parent, dihydropyridine derivatives generally share similar toxicological profiles (vasodilation effects). However, the alteration of the ester group significantly changes lipophilicity (LogP), potentially altering bioavailability and off-target binding.
-
Control Strategy: Manufacturers must demonstrate that the synthesis process (if using methanol) or the purification steps effectively remove this transesterification byproduct to levels below 0.15%.
Visualization: Impurity Control Workflow
The following decision tree outlines the logic for handling Lacidipine Monomethyl Ester during drug development.
Figure 2: Decision logic for distinguishing between analytical artifacts and genuine process impurities.
References
-
Axios Research. (n.d.). Lacidipine Monomethyl Ester - CAS 103890-81-9.[1][2][4][5] Retrieved from [Link]
-
Prasada Raju, V. V. N. K. V., et al. (2009).[3] Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. Synthetic Communications, 39(12), 2137-2145. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lacidipine Impurity A / Lacidipine Ethyl Methyl Diester.[4] Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Lacidipine Impurity Standards. Retrieved from [Link]
Sources
- 1. Lacidipine monomethyl ester-d3 | CAS 103890-81-9 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Lacidipine Monomethyl Ester - CAS - 103890-81-9 | Axios Research [axios-research.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. venkatasailifesciences.com [venkatasailifesciences.com]
